molecular formula C12H21ClO2 B8731332 3,7-Dimethyloct-6-en-1-yl chloroacetate CAS No. 5471-50-1

3,7-Dimethyloct-6-en-1-yl chloroacetate

Cat. No. B8731332
CAS RN: 5471-50-1
M. Wt: 232.74 g/mol
InChI Key: WVUYCURPUOHOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07229958B2

Procedure details

A mixture of 94.5 g (1.0 mol) of monochloroacetic acid and 203.2 g (1.4 mol) of 3,7-dimethyl-6-octen-1-ol (citronellol) was heated for 6 h at 50 mbar to 130° C., wherein the water formed by esterification was distilled off via a column. The reaction mixture obtained had an acid value of 5 mg KOH/g. Unreacted citronellol was then distilled off at 6 mbar and a bottoms temperature of up to 130° C. Distillation of the residue at 6 mbar yielded 198 g of chloroacetic acid citronellyl ester as a colourless liquid.
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
203.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([OH:5])=[O:4].[CH3:6][CH:7]([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH2:8][CH2:9]O>[OH-].[K+].O>[CH2:9]([O:4][C:3](=[O:5])[CH2:2][Cl:1])[CH2:8][CH:7]([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
94.5 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
203.2 g
Type
reactant
Smiles
CC(CCO)CCC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)CCO
Step Three
Name
Quantity
5 mg
Type
catalyst
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed by esterification
DISTILLATION
Type
DISTILLATION
Details
was distilled off via a column
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
DISTILLATION
Type
DISTILLATION
Details
was then distilled off at 6 mbar
CUSTOM
Type
CUSTOM
Details
up to 130° C
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 6 mbar

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)CCC=C(C)C)OC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 198 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.